molecular formula C10H16N2O B13192190 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine

1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine

Cat. No.: B13192190
M. Wt: 180.25 g/mol
InChI Key: DSIIIRAJJNVRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine is a cyclohexane derivative functionalized with a 3-methyl-1,2-oxazole ring at the 1-position.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H16N2O/c1-8-7-9(13-12-8)10(11)5-3-2-4-6-10/h7H,2-6,11H2,1H3

InChI Key

DSIIIRAJJNVRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then subjected to Beckmann rearrangement to yield the desired amine. The oxazole ring can be introduced through a cyclization reaction involving appropriate starting materials such as 3-methyl-2-nitropropene and an aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Heterocycle Type Substituents/Modifications Molecular Weight (g/mol) Key Properties/Notes
1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine Cyclohexane 1,2-Oxazole 3-Methyl group on oxazole 194.26 (calculated) Base compound; oxazole enhances π-stacking
(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride Cyclohexane 1,2-Oxazole Methoxy linker, hydrochloride salt 246.74 Improved solubility due to ionic form
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Cyclohexane 1,2,4-Oxadiazole Oxadiazole replaces oxazole 195.23 (calculated) Higher dipole moment; potential enhanced binding
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride Cycloheptane 1,2,4-Oxadiazole Oxolane (tetrahydrofuran) substituent 287.78 Larger ring size alters conformation
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine diHCl Cycloheptane 1,2,4-Oxadiazole Dimethylamino group, dihydrochloride salt 311.25 Increased basicity; discontinued product

Analysis of Structural and Functional Variations

Heterocycle Substitution
  • Oxazole vs. Oxadiazole : The substitution of 1,2-oxazole (in the target compound) with 1,2,4-oxadiazole (e.g., in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine) introduces an additional nitrogen atom, altering electronic properties. Oxadiazoles typically exhibit higher dipole moments, which may enhance interactions with biological targets or polar solvents.
Functional Group Modifications
  • Salt Forms : Hydrochloride salts (e.g., (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride) improve aqueous solubility, critical for pharmaceutical applications.
  • Linker Groups : Methoxy or oxolane substituents (e.g., in and ) can modulate lipophilicity and hydrogen-bonding capacity, influencing bioavailability.

Biological Activity

1-(3-Methyl-1,2-oxazol-5-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1343262-59-8

The compound is believed to interact with metabotropic glutamate receptors (mGluRs), particularly group III mGluRs. These receptors play a crucial role in modulating neurotransmission and are implicated in various neurological disorders. The modulation of these receptors can lead to neuroprotective effects by inhibiting excitotoxicity and promoting cell survival pathways.

Key Mechanisms:

  • Allosteric Modulation : The compound may act as a positive allosteric modulator (PAM) for mGluRs, enhancing their response to endogenous ligands.
  • Neuroprotection : By activating mGlu4R and mGlu7R subtypes, it could help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that compounds targeting mGluRs can inhibit neuronal apoptosis and promote cell survival under stress conditions. This is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis.

2. Antioxidant Properties

The compound has shown potential antioxidant activity, which is vital for protecting cells from oxidative damage caused by reactive oxygen species (ROS). This property is essential in preventing cellular aging and degeneration.

3. Modulation of Neurotransmitter Release

By influencing mGluRs, the compound may also affect the release of neurotransmitters such as glutamate and GABA, which are crucial for maintaining synaptic plasticity and overall brain function.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFindings
Iacovelli et al. (2020)Demonstrated that mGluR modulation can significantly reduce neuronal death in models of excitotoxicity .
Research on OxazolesInvestigated a series of oxazole derivatives showing varying degrees of neuroprotective effects linked to their interaction with mGluRs .
Neuropharmacology ReviewSummarized the potential therapeutic applications of mGluR modulators in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.